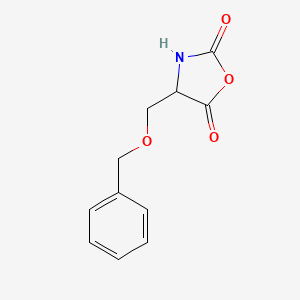
2-methyl-6-nitro-1H-pyridin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-methyl-6-nitro-1H-pyridin-4-one is a heterocyclic compound that belongs to the pyridine family It is characterized by a pyridine ring substituted with a methyl group at the 2-position and a nitro group at the 6-position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-6-nitro-1H-pyridin-4-one typically involves the nitration of 2-methylpyridin-4-one. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to ensure the selective introduction of the nitro group at the 6-position. The reaction conditions must be carefully controlled to avoid over-nitration or decomposition of the starting material.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of handling hazardous reagents and improves overall safety.
化学反応の分析
Types of Reactions
2-methyl-6-nitro-1H-pyridin-4-one undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common nucleophiles include amines, thiols, and alkoxides.
Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon catalyst, or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines, thiols, and alkoxides in the presence of a base (e.g., sodium hydroxide).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products Formed
Reduction: 2-methyl-6-amino-1H-pyridin-4-one.
Substitution: Various substituted pyridin-4-one derivatives depending on the nucleophile used.
Oxidation: 2-carboxy-6-nitro-1H-pyridin-4-one.
科学的研究の応用
2-methyl-6-nitro-1H-pyridin-4-one has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anti-inflammatory and antimicrobial agents.
Materials Science: The compound can be used in the development of advanced materials, including polymers and dyes, due to its unique electronic properties.
Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways and mechanisms.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of agrochemicals and specialty chemicals.
作用機序
The mechanism of action of 2-methyl-6-nitro-1H-pyridin-4-one depends on its specific application. In medicinal chemistry, the compound may act as an enzyme inhibitor or receptor antagonist, interfering with biological pathways to exert its effects. The nitro group can participate in redox reactions, while the pyridine ring can engage in π-π interactions with aromatic amino acids in proteins, affecting their function.
類似化合物との比較
Similar Compounds
2-methyl-4-nitropyridine: Similar structure but lacks the hydroxyl group at the 4-position.
6-nitro-1H-pyridin-4-one: Similar structure but lacks the methyl group at the 2-position.
2-methyl-6-amino-1H-pyridin-4-one: Similar structure but has an amino group instead of a nitro group at the 6-position.
Uniqueness
2-methyl-6-nitro-1H-pyridin-4-one is unique due to the presence of both a methyl group and a nitro group on the pyridine ring. This combination of substituents imparts distinct electronic and steric properties, making the compound versatile for various chemical reactions and applications. The nitro group enhances the compound’s reactivity, while the methyl group provides steric hindrance, influencing its interaction with other molecules.
特性
分子式 |
C6H6N2O3 |
|---|---|
分子量 |
154.12 g/mol |
IUPAC名 |
2-methyl-6-nitro-1H-pyridin-4-one |
InChI |
InChI=1S/C6H6N2O3/c1-4-2-5(9)3-6(7-4)8(10)11/h2-3H,1H3,(H,7,9) |
InChIキー |
RFHNYZOOBNAKRK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=O)C=C(N1)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


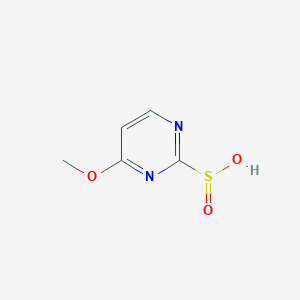
![5-methyl-6,11,11-trioxobenzo[b][1,4]benzothiazepine-3-carboxylic acid](/img/structure/B12967670.png)


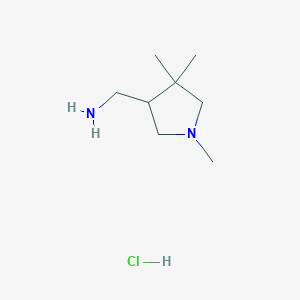
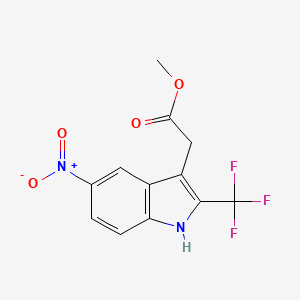

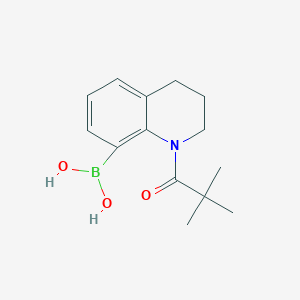

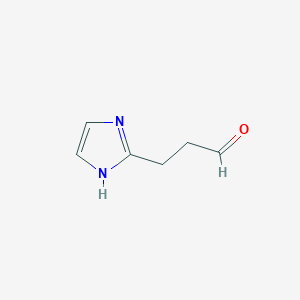

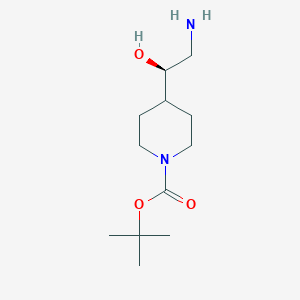
![[2,11-Bis(5-octylthiophen-2-yl)-15-trimethylstannyl-5,9,14,18-tetrathiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaen-6-yl]-trimethylstannane](/img/structure/B12967735.png)
